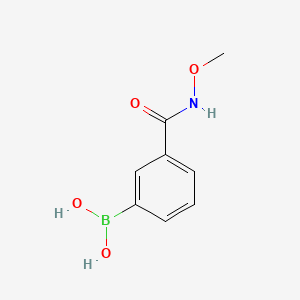

(3-(Methoxycarbamoyl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-(Methoxycarbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 850567-26-9 . Its molecular weight is 194.98 and its molecular formula is C8H10BNO4 . It is a solid substance and its IUPAC name is 3-[(methoxyamino)carbonyl]phenylboronic acid .

Molecular Structure Analysis

The InChI code of “this compound” is 1S/C8H10BNO4/c1-14-10-8(11)6-3-2-4-7(5-6)9(12)13/h2-5,12-13H,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm^3 . Its molar refractivity is 48.1±0.4 cm^3 . It has 5 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds . Its polar surface area is 79 Å^2 and its polarizability is 19.0±0.5 10^-24 cm^3 . Its surface tension is 51.3±5.0 dyne/cm and its molar volume is 150.9±5.0 cm^3 .Scientific Research Applications

Photophysical Properties and Solvatochromism

Research conducted by Muddapur et al. (2016) delves into the photophysical properties of 3-Methoxyphenyl boronic acid (3MPBA), a related compound, by examining its solvatochromic shift and quantum chemical methods in different solvents. This study highlights the compound's significant excited state dipole moments compared to its ground state, indicating π→π* transition, which is essential for understanding its behavior in various solvatochromic environments and potential applications in sensing and molecular electronics (Muddapur et al., 2016).

Optical Modulation and Saccharide Recognition

Mu et al. (2012) explored the structure-function relationship of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, demonstrating their utility in optical modulation and saccharide recognition. This work underscores the importance of boronic acid derivatives in developing advanced materials for biosensing and photoluminescent applications, showcasing their ability to selectively bind saccharides, a crucial aspect for diagnostic and therapeutic applications (Mu et al., 2012).

Fluorescence Quenching and Molecular Interactions

The study by Geethanjali et al. (2015) on the fluorescence quenching of boronic acid derivatives by aniline in alcohols provides insight into the molecular interactions and conformational changes of these compounds. Understanding such interactions is vital for the development of fluorescent probes and sensors, particularly in biological and environmental monitoring applications (Geethanjali et al., 2015).

Boronic Acid Catalysis

The concept of boronic acid catalysis (BAC) has been highlighted by Hall (2019), showcasing its potential in enabling various organic reactions, including the activation of hydroxy functional groups under mild conditions. This catalytic approach opens new avenues for synthesizing amides, cycloadditions, and conjugate additions, emphasizing the versatility of boronic acids in facilitating high atom-economy processes (Hall, 2019).

Carbohydrate Sensing

Liang et al. (2019) developed a water-soluble copolymer incorporating phenylboronic acid moieties for carbohydrate sensing, demonstrating its potential in detecting monosaccharides and disaccharides in aqueous environments. This research underscores the significance of boronic acid derivatives in creating sensitive and selective sensors for biomedical and environmental applications (Liang et al., 2019).

Safety and Hazards

properties

IUPAC Name |

[3-(methoxycarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO4/c1-14-10-8(11)6-3-2-4-7(5-6)9(12)13/h2-5,12-13H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJZQOMZZXSXEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NOC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656965 |

Source

|

| Record name | [3-(Methoxycarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

850567-26-9 |

Source

|

| Record name | [3-(Methoxycarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methoxycarbamoyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.